Metachromin R

Description

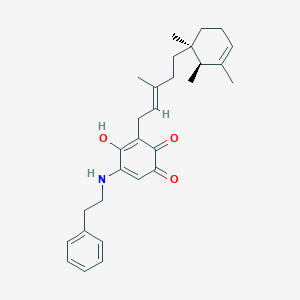

Metachromin R (compound 20) is a marine-derived meroterpenoid isolated from Spongia species, characterized by a unique quinone moiety fused with a cyclohexane ring system. Its structure was elucidated through comprehensive spectral analyses, including IR, UV, 1H–1H COSY, TOCSY, HMBC, and NOESY . Key structural features include:

- A substituted double bond with a methyl group replacing an exomethylene group.

- A phenethylamine unit inferred from HMBC correlations.

- A cyclohexane ring with stereochemistry confirmed by NOESY (cross-peaks between H-2β/Me-14 and H-1α/Me-13) .

This compound lacks significant cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells (IC₅₀ >10 μg/mL) , distinguishing it from more potent analogs in the metachromin family.

Properties

Molecular Formula |

C29H37NO3 |

|---|---|

Molecular Weight |

447.6 g/mol |

IUPAC Name |

4-hydroxy-3-[(E)-3-methyl-5-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]pent-2-enyl]-5-(2-phenylethylamino)cyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C29H37NO3/c1-20(14-17-29(4)16-8-9-21(2)22(29)3)12-13-24-27(32)25(19-26(31)28(24)33)30-18-15-23-10-6-5-7-11-23/h5-7,9-12,19,22,30,32H,8,13-18H2,1-4H3/b20-12+/t22-,29-/m1/s1 |

InChI Key |

BIIIXFCPDPBCKA-KQLCCDTRSA-N |

Isomeric SMILES |

C[C@@H]1C(=CCC[C@]1(C)CC/C(=C/CC2=C(C(=CC(=O)C2=O)NCCC3=CC=CC=C3)O)/C)C |

Canonical SMILES |

CC1C(=CCCC1(C)CCC(=CCC2=C(C(=CC(=O)C2=O)NCCC3=CC=CC=C3)O)C)C |

Synonyms |

metachromin R |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Elucidation and Key Features

Metachromin R (C29H37NO5) features:

-

A 6,8-dimethoxy-2-methyl-2H-chromen-5-ol moiety confirmed by HMBC correlations .

-

A methyl-substituted double bond replacing the exomethylene group found in related compounds like metachromin G .

The relative stereochemistry of the cyclohexane ring was determined via NOESY, revealing cross-peaks between:

Spectroscopic Data and Analytical Techniques

Comparative Analysis with Related Metachromins

-

vs. Metachromin G : Differs in the substitution pattern of the double bond (methyl vs. exomethylene) .

-

vs. Metachromin S : Shares identical cyclohexane stereochemistry but differs in chromenol oxygenation .

-

vs. Metachromin T : Contains the same cyclohexane core but lacks the 2-methylchromenol unit .

Synthetic Considerations

While no direct synthesis of this compound has been reported, related meroterpenoids employ:

Comparison with Similar Compounds

Table 1: Structural Features of Metachromins and Related Compounds

Key Observations :

- Metachromins R, S, and T share identical cyclohexane ring stereochemistry but differ in side-chain modifications. For example, Metachromin T incorporates a glycine residue absent in R .

- Metachromin A and B possess a bicyclic terpenoid core, enhancing their cytotoxicity compared to R’s simpler cyclohexane system .

- Isometachromin, a structural isomer of Metachromin C, exhibits a sesquiterpene-quinone framework distinct from R’s meroterpenoid architecture .

Table 2: Cytotoxicity and Kinase Inhibition Profiles

Key Findings :

- Kinase Inhibition : Metachromin L inhibits EGFR and HER2 kinases, while R’s activity remains unstudied, highlighting a gap in its pharmacological profile .

Research Implications and Limitations

- Therapeutic Potential: While this compound itself is non-cytotoxic, its structural analogs (e.g., Metachromin L, S) show promise in targeting kinases and tumor cells. Further derivatization of R’s core could enhance activity .

- Limitations : Most studies focus on in vitro models; in vivo efficacy and pharmacokinetic data are lacking. Additionally, the exact role of R’s methyl-substituted double bond in modulating bioactivity remains unclear .

Q & A

Q. What established protocols ensure the synthesis of Metachromin R with high purity, and how can reproducibility be validated?

Q. How should researchers optimize spectroscopic characterization to distinguish this compound from structurally similar analogs?

Methodological Answer: Combine complementary techniques:

- NMR : Assign all protons/carbons, noting unique splitting patterns (e.g., coupling constants for stereoisomers).

- IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- MS/MS fragmentation : Compare fragmentation pathways to differentiate analogs. Validate using reference standards and computational spectral prediction tools (e.g., ACD/Labs) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically analyzed?

Methodological Answer: Conduct a meta-analysis to assess sources of variability:

- Experimental design : Compare cell lines, assay conditions (e.g., pH, temperature), and dosing regimens across studies.

- Data normalization : Adjust for batch effects using Z-score transformation or quantile normalization.

- Statistical modeling : Apply mixed-effects models to account for inter-study heterogeneity. Use funnel plots to detect publication bias .

Example Workflow:

Literature search (PRISMA guidelines).

Extract IC₅₀ values, assay parameters, and controls.

Perform sensitivity analysis to identify outlier studies.

Q. What computational strategies validate this compound’s target interactions while addressing force field limitations in molecular dynamics (MD) simulations?

Methodological Answer:

- Docking : Use ensemble docking (e.g., AutoDock Vina) with multiple protein conformations.

- MD Simulations : Apply polarizable force fields (e.g., AMOEBA) to improve electrostatic interaction accuracy. Validate with experimental binding kinetics (SPR, ITC).

- Machine Learning : Train models on binding affinity datasets to predict off-target effects .

Data Management & Reproducibility

Q. How can researchers implement FAIR principles for this compound datasets to enhance reuse in multi-omics studies?

Methodological Answer:

- Metadata : Include experimental parameters (e.g., HPLC gradient, detector settings) using standardized templates (ISA-Tab).

- Deposition : Use repositories like Zenodo or ChEMBL, assigning DOIs.

- Machine-readability : Format spectral data as mzML for MS, JCAMP-DX for NMR .

Q. What ethical and statistical considerations apply when designing dose-response studies for this compound in preclinical models?

Methodological Answer:

- 3Rs Framework : Minimize animal use via power analysis; refine endpoints (e.g., non-invasive imaging).

- Dose selection : Use Bayesian adaptive designs to optimize efficacy/toxicity ratios.

- Blinding : Randomize treatment groups and employ double-blinding for outcome assessments .

Contradiction Resolution & Peer Review

Q. How should conflicting crystallography data for this compound’s binding mode be resolved?

Methodological Answer:

Q. What peer review criteria ensure robustness in this compound research submissions?

Methodological Answer: Reviewers should assess:

- Reproducibility : Sufficient experimental detail for replication (per IUPAC guidelines).

- Data accessibility : Raw data availability (e.g., spectral files, chromatograms).

- Conflict resolution : Transparent reporting of null results or failed experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.